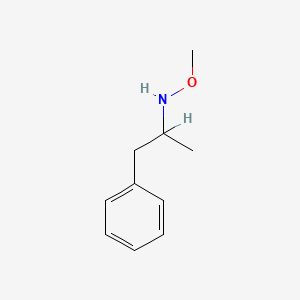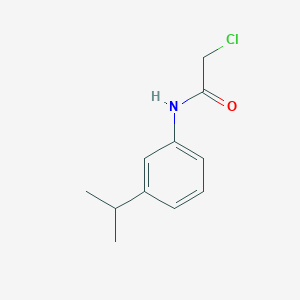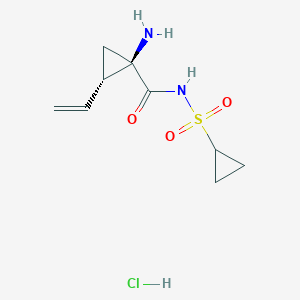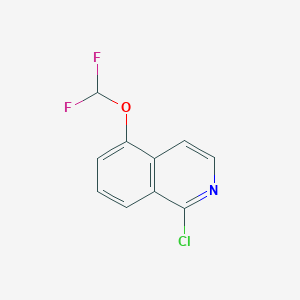
1-(2-tert-Butoxycarbonylamino-3,3-dimethyl-butyryl)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester
Descripción general
Descripción
The compound “1-(2-tert-Butoxycarbonylamino-3,3-dimethyl-butyryl)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, without specific experimental data, it’s challenging to provide a detailed chemical reactions analysis .Aplicaciones Científicas De Investigación
Protein Folding and Structure
L-proline is an essential amino acid involved in protein folding and stability. Its unique cyclic structure allows it to act as a helix breaker, influencing protein conformation. Researchers study L-proline analogues to understand protein folding mechanisms and design novel peptides with improved stability and function .
Synthetic Chemistry: 1,3-Dipolar Cycloadditions
L-proline serves as a versatile reactant in 1,3-dipolar cycloaddition reactions. By using L-proline, chemists can synthesize a wide range of bioactive spiro- and fused N-heterocycles. These heterocyclic scaffolds find applications in drug discovery and materials science .
Antitumor Activity and Cell Growth Inhibition
Two L-proline analogues, l-azetidine-2-carboxylic acid (l-AZC) and cis-4-hydroxy-l-proline (4-l-CHOP), exhibit potent antitumor activity. Researchers have tested their effects on cell growth inhibition both in tissue culture and in vivo. These compounds hold promise for cancer therapy .
Chiral Building Blocks in Organic Synthesis
Hydroxyprolines (HOPs), including trans-4-hydroxy-l-proline (4-l-THOP), are valuable chiral building blocks. They participate in the synthesis of pharmaceuticals and other complex molecules. Their stereochemistry influences drug properties and interactions .
Industrial Applications
Microorganisms engineered to overproduce L-proline have industrial applications. For instance, they can be used in bioprocesses for amino acid production or as feedstocks for other valuable compounds. L-proline analogues play a role in optimizing these microbial systems .
Metabolism and Cellular Regulation
L-proline analogues help researchers study cellular metabolism and macromolecule synthesis. By disrupting protein folding and inducing stress responses, they reveal insights into cellular regulation. These analogues serve as valuable tools in both prokaryotic and eukaryotic research .
Propiedades
IUPAC Name |
methyl 1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDCJXQCWZQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-Butoxycarbonylamino-3,3-dimethyl-butyryl)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



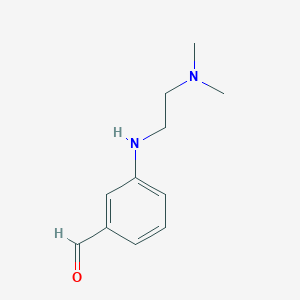

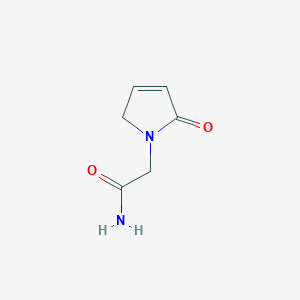
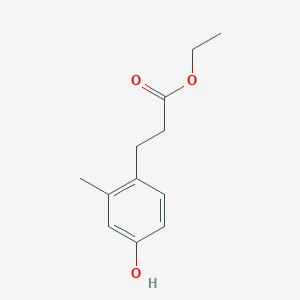
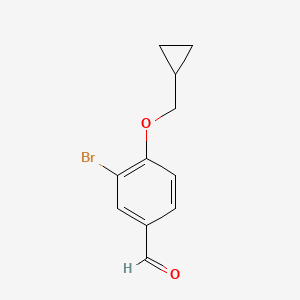
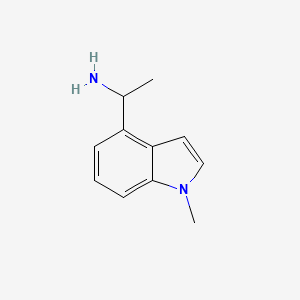
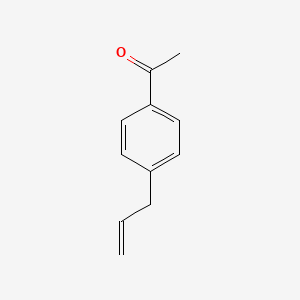

![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)
